methyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate
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Overview
Description
Methyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound belongs to the class of quinoline derivatives, which have been widely studied for their therapeutic properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in the progression of cancer and inflammation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
Methyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit a range of therapeutic properties. However, the compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations may need to be addressed in future studies.
Future Directions
There are several future directions for research on methyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate. One potential direction is to further explore the compound's anti-cancer activity and its potential as a therapeutic agent for the treatment of various types of cancer. Another potential direction is to investigate the compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, future studies may focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of methyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to yield the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate has been studied for its potential applications in the treatment of various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has been studied as a potential therapeutic agent for the treatment of breast cancer, lung cancer, and colon cancer. The compound has also been studied for its anti-inflammatory properties and has shown promising results in the treatment of rheumatoid arthritis.
properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-4-3-5-14-15(18(21)22-2)10-16(20-17(11)14)12-6-8-13(19)9-7-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRGZXMJJPDWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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